ouabain
Overview
Description
Ouabain is a cardiac glycoside derived from the seeds of the Strophanthus gratus and the roots, stems, leaves, and seeds of the Acokanthera schimperi plants . Traditionally used as an arrow poison in eastern Africa, this compound has found medical applications in treating hypotension and certain arrhythmias .
Mechanism of Action
Target of Action
Ouabain, a cardioactive glycoside, primarily targets the Sodium/Potassium-transporting ATPase subunit alpha-1 . This ATPase is an integral membrane protein responsible for establishing and maintaining the electrochemical gradients of sodium and potassium ions across the plasma membrane. These gradients are essential for osmoregulation, for sodium-coupled transport of various organic and inorganic molecules, and for electrical excitability of nerve and muscle .
Mode of Action
This compound acts by inhibiting the Na-K-ATPase membrane pump , which results in an increase in intracellular sodium and calcium concentrations . The increased intracellular concentrations of calcium may promote the activation of contractile proteins such as actin and myosin . This compound also impacts the electrical activity of the heart, increasing the slope of phase 4 depolarization, shortening the action potential duration, and decreasing the maximal diastolic potential .
Biochemical Pathways
The inhibition of the Na-K-ATPase by this compound disrupts the sodium and potassium ion balance across the cell membrane. This disruption leads to an increase in intracellular sodium, which in turn reduces the activity of the sodium-calcium exchanger (NCX). The NCX normally pumps one calcium ion out of the cell and three sodium ions into the cell down their concentration gradient . The reduced activity of the NCX leads to an increase in intracellular calcium, which can activate various calcium-dependent processes within the cell .
Pharmacokinetics
It is known that this compound binds to the protein targets with a binding rate of approximately 60% .
Result of Action
The action of this compound results in several cellular and molecular effects. The increase in intracellular calcium concentrations can promote the activation of contractile proteins, which can affect muscle contraction, particularly in the heart . This can be beneficial in treating conditions like congestive heart failure and certain arrhythmias . At higher concentrations, this compound can have toxic effects, including the induction of cell apoptosis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other ions in the environment can affect the activity of the Na-K-ATPase and thus the action of this compound . Additionally, genetic factors, such as mutations in the alpha-subunit of the Na+/K+ -ATPase, can lead to resistance to the effects of this compound
Biochemical Analysis
Biochemical Properties
Ouabain’s primary biochemical role is as an inhibitor of the sodium-potassium ATPase pump. This enzyme is essential for maintaining the electrochemical gradients of sodium and potassium ions across the plasma membrane. By binding to the alpha subunit of the sodium-potassium ATPase, this compound inhibits its activity, leading to an increase in intracellular sodium levels and a subsequent increase in intracellular calcium levels through the sodium-calcium exchanger . This increase in calcium concentration enhances the contractility of cardiac muscle cells, making this compound useful in treating certain heart conditions.
Cellular Effects
This compound exerts significant effects on various cell types, particularly cardiac cells. By inhibiting the sodium-potassium ATPase, this compound disrupts ion homeostasis, leading to increased intracellular sodium and calcium levels . This disruption affects cell signaling pathways, gene expression, and cellular metabolism. In cardiac cells, the increased calcium concentration enhances contractility, which is beneficial in heart failure treatment. In other cell types, such as neurons, this compound can lead to depolarization of the resting membrane potential and altered action potential dynamics .
Molecular Mechanism
At the molecular level, this compound binds to the alpha subunit of the sodium-potassium ATPase, inhibiting its activity . This inhibition leads to an increase in intracellular sodium levels, which in turn reduces the activity of the sodium-calcium exchanger, resulting in elevated intracellular calcium levels. The increased calcium concentration activates various signaling pathways, including the activation of protein kinase C and the phosphorylation of other proteins involved in cellular processes . Additionally, this compound can influence gene expression by modulating transcription factors such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and cAMP response element-binding protein (CREB) .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The binding of this compound to the sodium-potassium ATPase is relatively rapid, leading to immediate changes in ion concentrations and cellular responses . The dissociation of this compound from the enzyme can also occur, leading to a reversal of its effects. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and cellular metabolism . The stability and degradation of this compound in laboratory conditions can also influence its temporal effects.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, this compound can enhance cardiac contractility and improve heart function . At higher doses, this compound can be toxic, leading to adverse effects such as arrhythmias and cardiac arrest . The threshold for these effects varies among different animal species, with some species being more sensitive to this compound than others . Additionally, chronic exposure to this compound can lead to long-term changes in cellular and organ function.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its inhibition of the sodium-potassium ATPase . This inhibition affects ion homeostasis and cellular energy metabolism. By increasing intracellular sodium levels, this compound indirectly influences glycolysis and oxidative phosphorylation, leading to changes in ATP production and overall cellular energy balance . This compound can also activate AMP-activated protein kinase (AMPK) and other signaling pathways that regulate cellular metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interaction with the sodium-potassium ATPase . Once bound to the enzyme, this compound can affect ion transport and cellular volume regulation. In tissues, this compound accumulates in organs such as the kidney and liver, which are involved in its elimination . The distribution of this compound within the body can influence its pharmacokinetics and overall effects on cellular function.
Subcellular Localization
This compound primarily localizes to the plasma membrane, where it binds to the sodium-potassium ATPase . This localization is crucial for its inhibitory effects on ion transport and cellular signaling. Additionally, this compound can influence the expression and localization of other proteins involved in cell adhesion and signaling . The subcellular localization of this compound and its target proteins can affect its overall activity and function within cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ouabain involves complex organic reactions. One of the primary methods includes the extraction from the seeds of Strophanthus gratus and Acokanthera schimperi . The compound is isolated through a series of solvent extractions and purification steps, including crystallization and chromatography .
Industrial Production Methods: Industrial production of this compound is primarily based on the extraction from natural sources. The seeds and roots are harvested, dried, and subjected to solvent extraction. The crude extract is then purified using techniques such as column chromatography and recrystallization to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions: Ouabain undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the glycosidic bonds in this compound.
Substitution: Substitution reactions can occur at the hydroxyl groups present in the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acetic anhydride and sulfuric acid are employed for substitution reactions.
Major Products: The major products formed from these reactions include various this compound derivatives with modified glycosidic bonds and altered hydroxyl groups .
Scientific Research Applications
Ouabain has a wide range of scientific research applications:
Chemistry: Used as a standard inhibitor in studies involving Na+/K±ATPase.
Biology: Investigated for its role in cell signaling and ion transport.
Medicine: Employed in the treatment of heart conditions such as atrial fibrillation and heart failure.
Industry: Utilized in the development of new cardiac drugs and as a research tool in pharmacology.
Comparison with Similar Compounds
Digitoxin: Another cardiac glycoside with similar effects on the heart.
Digoxin: Used to treat heart conditions, similar to ouabain.
Strophanthin: A compound closely related to this compound, also derived from Strophanthus species.
Uniqueness: this compound is unique due to its specific binding affinity to the Na+/K±ATPase and its dual role as both a toxin and a therapeutic agent . Unlike other cardiac glycosides, this compound has been found to exist endogenously in certain mammals, including humans, elevating its status to that of a hormone .
Properties
IUPAC Name |
3-[1,5,11,14-tetrahydroxy-10-(hydroxymethyl)-13-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H44O12/c1-13-22(34)23(35)24(36)25(40-13)41-15-8-19(32)28(12-30)21-17(3-5-27(28,37)9-15)29(38)6-4-16(14-7-20(33)39-11-14)26(29,2)10-18(21)31/h7,13,15-19,21-25,30-32,34-38H,3-6,8-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMXVESGRSUGHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CC(C3(C4C(CCC3(C2)O)C5(CCC(C5(CC4O)C)C6=CC(=O)OC6)O)CO)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H44O12 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Record name | OUABAIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5098 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00859515 | |
Record name | 3-[(6-Deoxyhexopyranosyl)oxy]-1,5,11,14,19-pentahydroxycard-20(22)-enolide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00859515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
584.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Ouabain appears as odorless, white crystals or crystalline powder as an octahydrate. Used to produce rapid digitalization in acute congestive heart failure. Also recommended in treatment of atrial or nodal paroxysmal tachycardia and atrial flutter. (EPA, 1998) | |
Details | U.S. Environmental Protection Agency. 1998. Extremely Hazardous Substances (EHS) Chemical Profiles and Emergency First Aid Guides. Washington, D.C.: U.S. Government Printing Office. | |
Record name | OUABAIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5098 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
Slightly soluble in water, Very soluble in alcohol | |
Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-430 | |
Record name | Ouabain | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3519 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Ouabain, an endogenous digitalis compound, has been detected in nanomolar concentrations in the plasma of several mammals and is associated with the development of hypertension. In addition, plasma ouabain is increased in several hypertension models, and the acute or chronic administration of ouabain increases blood pressure in rodents. These results suggest a possible association between ouabain and the genesis or development and maintenance of arterial hypertension. One explanation for this association is that ouabain binds to the alpha-subunit of the Na(+) pump, inhibiting its activity. Inhibition of this pump increases intracellular Na(+), which reduces the activity of the sarcolemmal Na(+)/Ca(2+) exchanger and thereby reduces Ca(2+) extrusion. Consequently, intracellular Ca(2+) increases and is taken up by the sarcoplasmic reticulum, which, upon activation, releases more calcium and increases the vascular smooth muscle tone. In fact, acute treatment with ouabain enhances the vascular reactivity to vasopressor agents, increases the release of norepinephrine from the perivascular adrenergic nerve endings and promotes increases in the activity of endothelial angiotensin-converting enzyme and the local synthesis of angiotensin II in the tail vascular bed. Additionally, the hypertension induced by ouabain has been associated with central mechanisms that increase sympathetic tone, subsequent to the activation of the cerebral renin-angiotensin system. Thus, the association with peripheral mechanisms and central mechanisms, mainly involving the renin-angiotensin system, may contribute to the acute effects of ouabain-induced elevation of arterial blood pressure., The migratory capability of cancer cells is one of the most important hallmarks reflecting metastatic potential. Ouabain, an endogenous cardiac glycoside produced by the adrenal gland, has been previously reported to have anti-tumor activities; however, its role in the regulation of cancer cell migration remains unknown. The present study has revealed that treatment with ouabain at physiological concentrations is able to inhibit the migratory activities of human lung cancer H292 cells. The negative effects of ouabain were found to be mediated through the suppression of migration regulatory proteins, such as focal adhesion kinase (FAK), ATP-dependent tyrosine kinase (Akt), and cell division cycle 42 (Cdc42). We found that the observed actions of ouabain were mediated via a reactive oxygen species (ROS)-dependent mechanism because the addition of ROS scavengers (N-acetylcysteine and glutathione) could reverse the effect of ouabain on cell migration. Furthermore, ouabain was shown to inhibit the spheroidal tumor growth and decrease the cancer cell adhesion to endothelial cells. However, the compound had no significant effect on anoikis of the cells. ..., The steroid Na(+)/K(+) ATPase (NKA) blocker ouabain has been shown to exhibit pro-apoptotic effects in various cell systems; however, the mechanism involved in those effects is unclear. Here, we have demonstrated that incubation of HeLa cells during 24 hr with nanomolar concentrations of ouabain or digoxin causes apoptotic death of 30-50% of the cells. Ouabain caused the activation of caspases-3/7 and -9; however, caspase-8 was unaffected. The fact that compound Z-LEHD-FMK reduced both apoptosis and caspase-9 activation elicited by ouabain, suggest a mitochondrially-mediated pathway. This was strengthened by the fact that ouabain caused ATP depletion and the release of mitochondrial cytochrome c into the cytosol. Furthermore, upon ouabain treatment mitochondrial disruption and redistribution into the cytosol were observed. A mitochondrial site of action for ouabain was further corroborated by tight co-localization of fluorescent ouabain with mitochondria. Finally, in ouabain-treated cells the histamine-elicited elevation of cytosolic Ca(2+) concentration ([Ca(2+)]c) suggests an additional effect on the endoplasmic reticulum (ER) leading to Ca(2+) store depletion. We conclude that fluorescent ouabain is taken up and tightly co-localizes with mitochondria of HeLa cells. This indicates that apoptosis may be triggered by a direct action of ouabain on mitochondria., Ouabain, a potent inhibitor of the Na(+), K(+)-ATPase, was identified as an endogenous substance. Recently, ouabain was shown to affect various immunological processes. We have previously demonstrated the ability of ouabain to modulate inflammation, but little is known about the mechanisms involved. Thus, the aim of the present work is to evaluate the immune modulatory role of ouabain on zymosan-induced peritonitis in mice. Our results show that ouabain decreased plasma exudation (33%). After induction of inflammation, OUA treatment led to a 46% reduction in the total number of cells, as a reflex of a decrease of polymorphonuclear leukocytes, which does not appear to be due to cell death. Furthermore, OUA decreased TNF-alpha (57%) and IL-1beta (58%) levels, without interfering with IL-6 and IL-10. Also, in vitro experiments show that ouabain did not affect endocytic capacity. Moreover, electrophoretic mobility shift assay (EMSA) shows that zymosan treatment increased (85%) NF-kappaB binding activity and that ouabain reduced (30%) NF-kappaB binding activity induced by zymosan. Therefore, our data suggest that ouabain modulated acute inflammatory response, reducing the number of cells and cytokines levels in the peritoneal cavity, as well as NFkappaB activation, suggesting a new mode of action of this substance., For more Mechanism of Action (Complete) data for Ouabain (9 total), please visit the HSDB record page. | |
Details | PMID:26078492, Full text: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4442290, Leite JA et al; Mediators Inflamm 2015: 265798 doi: 10.1155/2015/265798 (2015) | |
Record name | Ouabain | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3519 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from water, Plates (+9 water molecules) | |
CAS No. |
630-60-4 | |
Record name | OUABAIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5098 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | ouabain | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25485 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Card-20(22)-enolide, 3-[(6-deoxy-.alpha.-L-mannopyranosyl)oxy]-1,5,11,14,19-pentahydroxy-, (1.beta.,3.beta.,5.beta.,11.alpha.)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-(6-deoxy-α-L-mannopyranosyloxy)-1,5,11a,14,19-pentahydroxycard-20(22)-enolide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.128 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ouabain | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3519 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
392 °F (EPA, 1998), 200 °C | |
Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-430 | |
Record name | OUABAIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5098 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-430 | |
Record name | Ouabain | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3519 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.